1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[ethyl(phenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
This compound is a mouthful, but its structure reveals its significance. Let’s break it down:
1-(4-amino-1,2,5-oxadiazol-3-yl): This part contains an ring with an amino group at position 4.
5-{[ethyl(phenyl)amino]methyl}: Here, we have an group attached to the triazole ring.
1H-1,2,3-triazole-4-carboxylic acid: The core structure is a ring with a carboxylic acid group at position 4.
This compound combines features from different chemical classes, making it intriguing for research and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the click chemistry reaction between an azide and an alkyne . The Huisgen 1,3-dipolar cycloaddition forms the triazole ring. Other methods include cyclization reactions and functional group transformations .
Reaction Conditions::Click Chemistry: Typically carried out at room temperature or slightly elevated temperatures using copper(I) catalysts.
Cyclization: Conditions vary based on the specific cyclization strategy (e.g., acid-catalyzed, base-catalyzed, or metal-catalyzed).
Industrial Production:: While not widely produced industrially, research labs and pharmaceutical companies synthesize this compound for targeted applications.
Chemical Reactions Analysis
Reactions::
Oxidation: The amino group can undergo oxidation to form a corresponding group.
Substitution: The carboxylic acid group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (if present) can yield the corresponding .
Oxidation: Use oxidizing agents like or .
Substitution: Nucleophiles (e.g., , , or ) in the presence of a suitable base.
Reduction: with a metal catalyst (e.g., ).
- Oxidation: Nitro-substituted derivatives.
- Substitution: Various amide or ester derivatives.
- Reduction: Amines or hydroxyl-substituted compounds.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Bioconjugation: In bioorthogonal labeling and protein modification.
Materials Science: For functionalized surfaces and polymers.
Mechanism of Action
The exact mechanism remains an active area of research. its potential targets include enzymes, receptors, or cellular pathways related to disease processes.
Comparison with Similar Compounds
While there are no direct analogs, its hybrid structure sets it apart. Similar compounds include other triazoles , oxadiazoles , and carboxylic acids .
Properties
Molecular Formula |
C14H15N7O3 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(N-ethylanilino)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N7O3/c1-2-20(9-6-4-3-5-7-9)8-10-11(14(22)23)16-19-21(10)13-12(15)17-24-18-13/h3-7H,2,8H2,1H3,(H2,15,17)(H,22,23) |
InChI Key |
DAZHKAHDMGTHEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(N=NN1C2=NON=C2N)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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